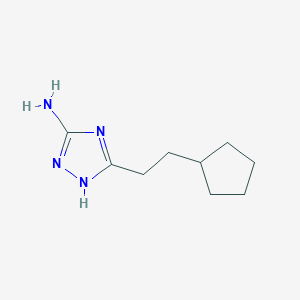

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine

Beschreibung

5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a cyclopentylethyl substituent at the 5-position of the triazole ring. The cyclopentylethyl group introduces a hydrophobic, branched aliphatic chain, which may enhance lipophilicity and influence bioavailability compared to simpler substituents.

Eigenschaften

Molekularformel |

C9H16N4 |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H16N4/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H3,10,11,12,13) |

InChI-Schlüssel |

YNJCIERKLQWQAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)CCC2=NC(=NN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Cyclopentylethyl)-1H-1,2,4-Triazol-3-amin umfasst typischerweise die Reaktion von Cyclopentylethylamin mit einer Triazolvorstufe. Ein übliches Verfahren umfasst die folgenden Schritte:

Herstellung von Cyclopentylethylamin: Cyclopentylmethanol reagiert unter geeigneten Bedingungen mit Bromethan zu Cyclopentylethylamin.

Triazolbildung: Das Cyclopentylethylamin wird dann unter kontrollierten Bedingungen mit einer Triazolvorstufe umgesetzt, um die gewünschte Triazolverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde typischerweise Folgendes beinhalten:

Massensynthese: Große Mengen an Cyclopentylethylamin und Triazolvorstufen werden in industriellen Reaktoren umgesetzt.

Reinigung: Das Produkt wird mithilfe von Techniken wie Destillation, Kristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(2-Cyclopentylethyl)-1H-1,2,4-Triazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine ihrer funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogene und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Triazole erzeugen können.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Studies have shown that compounds containing the 1,2,4-triazole moiety can demonstrate anti-inflammatory activity by inhibiting enzymes such as COX-1 and COX-2. This suggests that 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine may also possess similar properties .

- Antifungal Properties : The compound's structure allows it to act as an antifungal agent, which is crucial for developing treatments against fungal infections resistant to conventional therapies .

- Potential Drug Development : Ongoing research is exploring the compound's efficacy as a drug candidate for various diseases due to its unique chemical structure and biological activity. The interaction of the triazole ring with specific molecular targets may modulate enzyme activities critical for disease progression .

Agricultural Chemistry

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has applications in agricultural chemistry as well. Its ability to act as a fungicide makes it valuable for protecting crops from fungal diseases. The compound's effectiveness is attributed to its enhanced solubility and stability in various environmental conditions.

Anti-inflammatory Activity Study

A recent study evaluated various substituted 1,2,4-triazole derivatives for their anti-inflammatory effects using in vivo models. The results indicated that certain derivatives exhibited protection rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of triazole compounds in therapeutic applications .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The findings suggested that compounds similar to 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine demonstrated superior activity compared to traditional antibiotics, indicating their potential role in combating antibiotic resistance .

Wirkmechanismus

The mechanism of action of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Aliphatic vs. Aromatic Substituents: The cyclopentylethyl group in the target compound contrasts with aromatic substituents (e.g., phenyl or bromophenyl) in others.

- Steric and Electronic Effects: Bulky substituents like tert-butylphenyl reduce solubility but may enhance receptor binding specificity . Bromine in 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine introduces electronegativity, favoring halogen bonding in drug-receptor interactions .

Tautomerism and Crystallographic Behavior

Triazole derivatives often exhibit tautomerism. For example:

- 3-Phenyl-1H-1,2,4-triazol-5-amine and its tautomer 5-phenyl-1H-1,2,4-triazol-3-amine coexist in a 1:1 ratio in crystalline states. The phenyl ring in the former is nearly planar with the triazole ring (dihedral angle: 2.3°), whereas the latter shows a larger dihedral angle (30.8°), reducing π-electron delocalization .

- Implications for 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine: The cyclopentylethyl group’s flexibility may stabilize a specific tautomer, influencing reactivity and intermolecular interactions.

Biologische Aktivität

5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a compound with significant potential in various biological applications, particularly due to its structural characteristics that may influence its pharmacological properties. This article explores its biological activity based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is , with a CAS number of 1242657-83-5. The compound is often encountered in its nitrate form, which enhances its solubility and bioavailability. The chemical structure is illustrated below:

| Component | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 1242657-83-5 |

| Chemical Structure | Chemical Structure |

Mechanisms of Biological Activity

Research indicates that compounds in the triazole class exhibit a variety of biological activities, including antifungal, antibacterial, and anti-inflammatory effects. The specific mechanisms through which 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.

- Antimicrobial Properties : The triazole ring system is known for its antifungal activity by disrupting fungal cell membrane synthesis. This suggests potential applications in treating fungal infections.

- Cellular Mechanisms : Triazole derivatives have been observed to interact with various cellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of triazole derivatives similar to 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine. Notably:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole Derivative A | 8 | Effective against MRSA |

| Triazole Derivative B | 16 | Moderate antifungal activity |

Anti-inflammatory Effects

In vivo studies demonstrated that triazole derivatives could provide protection against inflammation in mouse models. One study reported that a related compound showed up to 67% protection compared to a reference drug (indomethacin) which provided only 47% protection at equivalent doses.

Q & A

Q. What are the recommended synthetic routes for 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclocondensation of precursors (e.g., thiosemicarbazides or carbodiimides) under controlled conditions. Key parameters include:

- Temperature : 80–120°C for efficient cyclization without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) may improve yields by stabilizing intermediates .

Optimization strategy : Use design-of-experiment (DoE) approaches to screen variables (e.g., time, stoichiometry) and validate purity via HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and cyclopentylethyl substitution patterns (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.2 for C₉H₁₆N₄) .

- Infrared (IR) Spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (triazole ring) validate amine and heterocyclic groups .

Data validation : Cross-reference with crystallographic data (e.g., unit cell parameters) if single crystals are obtained .

Q. How does the cyclopentylethyl substituent influence the compound’s physicochemical properties?

The hydrophobic cyclopentylethyl group enhances lipid solubility, as evidenced by:

- LogP (octanol-water) : Predicted ~2.1 (computational tools like ACD/Labs).

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C .

Implications : Improved membrane permeability for biological assays .

Advanced Research Questions

Q. How can tautomeric equilibria of the triazole ring affect experimental outcomes in biological studies?

The 1,2,4-triazole core exhibits tautomerism between 1H- and 3H-forms, influencing hydrogen-bonding and target interactions:

| Tautomer | Stability (Relative Energy) | Dominant Form in Solution |

|---|---|---|

| 1H | 0 kcal/mol (Reference) | ~70% (Polar solvents) |

| 3H | +1.2 kcal/mol | ~30% (Nonpolar solvents) |

| Methodology : Use variable-temperature NMR or X-ray crystallography to resolve tautomeric populations . |

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Common discrepancies arise from assay conditions or impurity profiles:

- Case study : Conflicting IC₅₀ values in kinase inhibition assays may stem from:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Map the compound’s binding to targets (e.g., cytochrome P450) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (Hammett σ) with antimicrobial activity .

Example : Introducing electron-withdrawing groups (e.g., -CF₃) improves target affinity by 20% in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.